Naproxol
Overview
Description
Naproxol is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the class of non-selective cyclooxygenase inhibitors. Its chemical name is (2S)-2-(6-methoxynaphthalen-2-yl)propan-1-ol. This compound is commonly used to relieve pain, fever, and inflammation, particularly in the treatment of conditions such as arthritis, rheumatoid arthritis, and dysmenorrhea .
Mechanism of Action
Target of Action
Naproxol, also known as Naproxen, is a nonsteroidal anti-inflammatory drug (NSAID) that primarily targets the cyclooxygenase enzymes, COX-1 and COX-2 . These enzymes play a crucial role in the production of prostaglandins, which are key mediators of inflammation, pain, and fever.
Mode of Action
This compound works by reversibly inhibiting both the COX-1 and COX-2 enzymes . This inhibition reduces the production of prostaglandins, thereby decreasing inflammation and pain .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid pathway. By inhibiting COX enzymes, this compound prevents the conversion of arachidonic acid to prostaglandin H2, the precursor of other prostaglandins and thromboxanes. These molecules are involved in pain, inflammation, and fever. Therefore, the inhibition of this pathway leads to reduced symptoms of these conditions .
Pharmacokinetics
This compound is rapidly and completely absorbed when administered orally . It binds extensively, in a concentration-dependent manner, to plasma albumin . The area under the plasma concentration-time curve (AUC) of this compound is linearly proportional to the dose for oral doses up to a total dose of 500mg . It is metabolized by the liver to inactive metabolites and excreted primarily in the urine .
Result of Action
The primary result of this compound’s action is the reduction of inflammation and pain. This is achieved through the inhibition of prostaglandin synthesis, leading to decreased inflammation, pain, and fever . This makes this compound effective in treating conditions such as arthritis, ankylosing spondylitis, tendinitis, bursitis, gout, and menstrual cramps .
Action Environment
The action of this compound can be influenced by various environmental factors. Additionally, conditions such as renal or hepatic impairment can alter the metabolism and excretion of this compound, potentially requiring dose adjustments . Furthermore, long-term or excessive use of this compound may lead to gastrointestinal discomfort and potential liver damage .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Naproxol generally involves the sulfonation, hydrolysis, and acetonitrile acidification of naphthalene . The specific preparation method can be selected according to different research literature.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale, ensuring the consistency and purity of the final product. The process involves stringent quality control measures to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: Naproxol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its alcohol derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions for substitution reactions often involve acidic or basic catalysts.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, and substituted naphthalenes .
Scientific Research Applications
Naproxol has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying the mechanisms of NSAIDs.
Biology: Investigated for its effects on cellular processes and inflammation pathways.
Medicine: Widely used in the treatment of inflammatory conditions, pain management, and fever reduction.
Comparison with Similar Compounds
Naproxen: Another NSAID with a similar structure and mechanism of action.
Ibuprofen: A widely used NSAID with comparable anti-inflammatory and analgesic properties.
Ketoprofen: An NSAID with similar therapeutic uses but different pharmacokinetic properties.
Uniqueness of Naproxol: this compound is unique in its specific chemical structure, which allows for distinct pharmacological properties. Its methoxy group and stereochemistry contribute to its effectiveness and safety profile .
Properties
IUPAC Name |
(2S)-2-(6-methoxynaphthalen-2-yl)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c1-10(9-15)11-3-4-13-8-14(16-2)6-5-12(13)7-11/h3-8,10,15H,9H2,1-2H3/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRANDSQVZFZDG-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC2=C(C=C1)C=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1=CC2=C(C=C1)C=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1045904 | |
Record name | Naproxol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26159-36-4 | |
Record name | Naproxol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26159-36-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Naproxol [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026159364 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NAPROXOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758618 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Naproxol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NAPROXOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33S398GAY6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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